molecular formula C9H10ClNO4S B1604732 2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid CAS No. 59724-70-8

2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid

Cat. No. B1604732
CAS RN: 59724-70-8
M. Wt: 263.7 g/mol
InChI Key: SGHZTBDKKOKWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid” is a chemical compound with the molecular formula C9H10ClNO4S . It has a molecular weight of 263.7 .


Molecular Structure Analysis

The molecular structure of “2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid” is represented by the formula C9H10ClNO4S . The structure includes a propanoic acid group (C3H6O2), a sulfonyl group (SO2), and a 4-chlorophenyl group (C6H4Cl).

Safety and Hazards

“2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid” is labeled as an irritant . It’s important to handle this compound with appropriate safety measures to avoid potential hazards. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHZTBDKKOKWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327025
Record name N-(4-Chlorobenzene-1-sulfonyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid

CAS RN

59724-70-8
Record name N-(4-Chlorobenzene-1-sulfonyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid
Reactant of Route 2
Reactant of Route 2
2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid
Reactant of Route 3
2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid
Reactant of Route 4
2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid
Reactant of Route 5
2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid
Reactant of Route 6
Reactant of Route 6
2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.